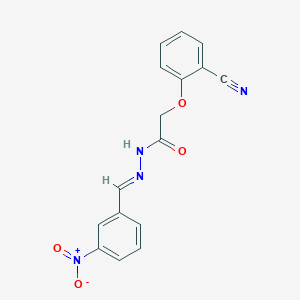![molecular formula C17H14FN3O2S B5509118 2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)
2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar thiadiazole compounds involves multi-step reactions, starting from basic precursors to the final complex molecules. For example, the synthesis of related compounds often utilizes the reaction of thioureas with bromoacetyl salicylamide in ethanol, followed by cyclization and alkylation processes to introduce specific substituents and functional groups (Narayana et al., 2004). This method demonstrates the versatility and complexity of synthesizing thiadiazole derivatives, likely applicable to 2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide.
Molecular Structure Analysis
Structural analysis through X-ray crystallography and NMR spectroscopy is crucial in determining the precise arrangement of atoms within thiadiazole compounds. For instance, studies have highlighted the planarity of the imidazo-thiadiazole entity and detailed intermolecular interactions such as hydrogen bonding and π-π stacking, which are essential for understanding the molecular conformation and potential interaction sites of these molecules (Banu et al., 2014).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- A study on zinc phthalocyanine derivatives, including compounds with thiadiazole structures, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibited significant properties such as high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescent Sensors
- Benzimidazole and benzothiazole conjugates were developed as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds demonstrated large Stokes shifts and good sensitivity, indicating their utility in detecting metal ions through fluorescence (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Imaging Applications
- Fluorine-18 labeled benzamide analogues were synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These studies are crucial for the diagnosis and monitoring of cancer progression, showcasing the importance of fluorinated compounds in medical imaging (Tu et al., 2007).
Antimicrobial and Antifungal Agents
- Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity, highlighting the potential of such chemical structures in developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity
- Isoxazole derivatives of benzothiazoles were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One compound, in particular, induced G2/M cell cycle arrest and apoptosis in colon cancer cells, suggesting its potential as a small-molecule activator of p53, a key regulator of cell proliferation and apoptosis (Kumbhare et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-12-8-6-11(7-9-12)10-15-20-21-17(24-15)19-16(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGLYJISEPOOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)
![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)
![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)
![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)
